(S)-N-Methyl-2-(thietan-3-ylamino)propanamide
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Overview
Description
(S)-N-Methyl-2-(thietan-3-ylamino)propanamide is a compound that belongs to the class of thietanes, which are sulfur-containing heterocycles. Thietanes are known for their unique chemical properties and have been widely applied in the preparation of various sulfur-containing compounds
Preparation Methods
The synthesis of (S)-N-Methyl-2-(thietan-3-ylamino)propanamide typically involves the ring expansion of thiiranes and thietanes. The process includes nucleophilic and electrophilic ring opening, followed by subsequent cyclization . Industrial production methods may involve the use of high-quality reference standards to ensure accurate results .
Chemical Reactions Analysis
(S)-N-Methyl-2-(thietan-3-ylamino)propanamide undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include Lewis acids, which activate the thiirane rings via coordination . Major products formed from these reactions include diverse thiols, thioethers, and ring-expansion products .
Scientific Research Applications
(S)-N-Methyl-2-(thietan-3-ylamino)propanamide has several scientific research applications, including:
Chemistry: Used in the preparation of sulfur-containing compounds.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Used in the production of high-quality reference standards for accurate results.
Mechanism of Action
The mechanism by which (S)-N-Methyl-2-(thietan-3-ylamino)propanamide exerts its effects involves the alkylation of pyrimidine and imidazole derivatives. This process typically involves the N1 atom of the pyrimidine ring and results in the formation of thietanyl-substituted derivatives .
Comparison with Similar Compounds
(S)-N-Methyl-2-(thietan-3-ylamino)propanamide can be compared with other similar compounds, such as:
®-2-(Thietan-3-ylamino)propanamide: A similar compound with a different stereochemistry.
Thietanylpyrimidine derivatives: Compounds that involve the alkylation of pyrimidine rings with thietanes.
Thietanylimidazole derivatives: Compounds that involve the alkylation of imidazole rings with thietanes.
Properties
Molecular Formula |
C7H14N2OS |
---|---|
Molecular Weight |
174.27 g/mol |
IUPAC Name |
(2S)-N-methyl-2-(thietan-3-ylamino)propanamide |
InChI |
InChI=1S/C7H14N2OS/c1-5(7(10)8-2)9-6-3-11-4-6/h5-6,9H,3-4H2,1-2H3,(H,8,10)/t5-/m0/s1 |
InChI Key |
FJXWWWJDXYYGJE-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC)NC1CSC1 |
Canonical SMILES |
CC(C(=O)NC)NC1CSC1 |
Origin of Product |
United States |
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